tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate
CAS No.:
Cat. No.: VC13742298
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O3 |
|---|---|
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | tert-butyl N-[2-(5-amino-2-methylphenoxy)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H22N2O3/c1-10-5-6-11(15)9-12(10)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17) |
| Standard InChI Key | MKPFYQSPCOLKBM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N)OCCNC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N)OCCNC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate (CAS 1902961-84-5) is systematically named to reflect its substituents: a tert-butyl carbamate group attached to an ethyl chain linked to a 5-amino-2-methylphenoxy moiety . The Boc group () protects the amine functionality, a common strategy in peptide synthesis to prevent unwanted side reactions . The phenoxyethylamine core contributes to its potential interactions with biological targets, as seen in analogous compounds .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.34 g/mol |
| SMILES | Cc1ccc(N)cc1OCCNC(=O)OC(C)(C)C |
| CAS Number | 1902961-84-5 |
| Density | N/A |
| Melting Point | N/A |
Synthetic Methodologies
General Synthesis of Boc-Protected Amines
The synthesis of tert-butyl carbamates typically involves reacting primary or secondary amines with di-tert-butyl dicarbonate () under alkaline conditions . For example, in a representative procedure:
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Amino Alcohol Protection: A solution of 2-((2-aminoethyl)amino)ethanol and in tetrahydrofuran (THF) yields the Boc-protected intermediate .
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Coupling Reactions: The protected amine is subsequently functionalized via nucleophilic substitution or reduction, as demonstrated in the synthesis of omisertinib intermediates .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | , THF, 0–25°C | 65–95% |
| Nucleophilic Substitution | Alkyl halides, KCO, MeCN | 31–84% |
Challenges in Synthesis
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Steric Hindrance: The tert-butyl group may impede reaction kinetics, necessitating prolonged reaction times .
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Byproduct Formation: Competing reactions, such as over-alkylation, require careful stoichiometric control .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Boc-protected amines like tert-butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate are pivotal in multi-step syntheses of therapeutics. For instance:
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Osimertinib Analogs: Similar carbamates serve as precursors to epidermal growth factor receptor (EGFR) inhibitors .
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Protease Inhibitors: The Boc group facilitates selective deprotection in peptidomimetics targeting viral proteases .
Structure-Activity Relationships (SAR)
Key structural determinants for bioactivity include:
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Boc Group: Enhances solubility and stability during synthesis .
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Phenoxy Moiety: Participates in π-π interactions with aromatic residues in enzyme active sites .
Comparative Analysis with Analogous Compounds
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate
This analog (CAS 263162-13-6) shares the Boc-ethylamine backbone but incorporates a methylamino group. It demonstrates superior solubility in polar solvents compared to the target compound .
tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate
Used in omisertinib synthesis, this compound highlights the importance of methoxy and dimethylamino groups in enhancing binding affinity to EGFR mutants .
Future Directions and Research Gaps
Unexplored Synthetic Routes
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Enzymatic Protection: Lipase-mediated Boc protection could improve regioselectivity .
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Flow Chemistry: Continuous-flow systems may optimize yields and reduce reaction times .
Biological Screening
Despite its potential, no published studies directly evaluate the biological activity of tert-butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate. Prioritizing assays for kinase inhibition or antimicrobial activity is recommended.
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